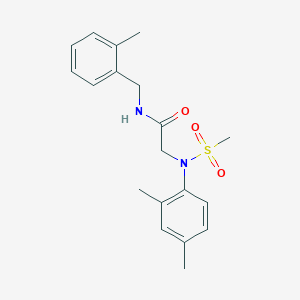![molecular formula C26H27N3O5S B3936649 N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3936649.png)
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide
Descripción general
Descripción
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as BPN or BPN14770 and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
BPN works by increasing cAMP signaling in the brain, which in turn leads to the activation of protein kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB). This results in the upregulation of genes involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
BPN has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Down syndrome. It has also been found to have anti-inflammatory and neuroprotective effects in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPN in lab experiments is its potency as a PDE4D inhibitor. However, its limited solubility in water and low bioavailability may pose challenges in its use in vivo.
Direcciones Futuras
There are several potential future directions for the research on BPN. One area of interest is the development of more efficient synthesis methods for BPN. Another direction is the exploration of its potential therapeutic applications in other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the investigation of its safety and toxicity profile in humans is crucial for its clinical development.
Aplicaciones Científicas De Investigación
BPN has been found to be a potent inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. Studies have shown that BPN can improve cognitive function and memory in animal models of Alzheimer's disease and Down syndrome.
Propiedades
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c30-26(27-17-15-22(16-18-27)19-21-9-3-1-4-10-21)20-28(23-11-5-2-6-12-23)35(33,34)25-14-8-7-13-24(25)29(31)32/h1-14,22H,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCDVTKMTRJMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936572.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3936578.png)
![8-[3-(2,3,5-trimethylphenoxy)propoxy]quinoline](/img/structure/B3936581.png)
![1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B3936587.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936594.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2-nitrobenzene](/img/structure/B3936607.png)

amino]carbonyl}phenyl)amino]acetate](/img/structure/B3936633.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936634.png)
![4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B3936635.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3936653.png)
![3,4,5-triethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936668.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3936671.png)
![4-({[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3936679.png)